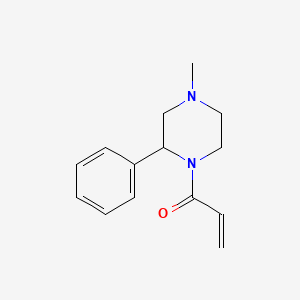

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one involves several steps. One common method includes the reductive amination of 4-methyl-2-phenylpiperazine with prop-2-en-1-one. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the α,β-unsaturated ketone moiety or the carbonyl group. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA (meta-chloroperbenzoic acid) | Epoxide derivative | Electrophilic addition to the double bond | |

| Dihydroxylation | OsO₄ (osmium tetroxide) in aqueous H₂O₂ | Vicinal diol | Syn-dihydroxylation of the double bond | |

| Ketone Oxidation | KMnO₄ in acidic medium | Carboxylic acid derivative | Cleavage of the α,β-unsaturated ketone |

Reduction Reactions

Reduction typically targets the carbonyl group or the double bond:

| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Carbonyl Reduction | LiAlH₄ in anhydrous ether | Secondary alcohol derivative | Nucleophilic attack on the carbonyl | |

| Double Bond Hydrogenation | H₂/Pd-C | Saturated ketone | Catalytic hydrogenation of the double bond |

Substitution Reactions on the Piperazine Ring

The piperazine nitrogen undergoes electrophilic substitution:

Nucleophilic Addition to the α,β-Unsaturated Ketone

The conjugated system facilitates Michael addition or 1,4-addition:

| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Michael Addition | Nucleophile (e.g., NH₂⁻) in basic medium | 1,4-Adduct derivative | Conjugate addition to the carbonyl |

Hydrolysis

Hydrolysis under extreme conditions may cleave the carbonyl group:

| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl in aqueous medium | Carboxylic acid derivative | Cleavage of the carbonyl bond |

Aldol Condensation

Formation of the prop-2-en-1-one moiety:

| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Cross-Aldol | Aldehyde + ketone in basic medium | α,β-Unsaturated ketone | Dehydration of β-hydroxy ketone |

Key Structural and Spectroscopic Insights

-

¹H NMR : Piperazine protons resonate as broad multiplets (δ 2.95–4.12 ppm), while aromatic protons appear in δ 6.80–7.87 ppm .

-

¹³C NMR : Carbonyl carbons typically appear at δ 170–174 ppm, and piperazine carbons at δ 51–56 ppm .

-

MS Analysis : ESI-MS shows molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ ~260–400) .

Biological Relevance

The compound’s structural motifs (e.g., piperazine, α,β-unsaturated ketone) contribute to its potential pharmacological activity, including anticonvulsant and anticancer properties . Modifications via substitution or conjugate addition can modulate these effects.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one has a molecular formula of C15H18N2 and a molecular weight of approximately 230.32 g/mol. The presence of the piperazine ring contributes to its biological activity, as this moiety is often associated with various pharmacological effects.

Antidepressant Activity

Research indicates that compounds similar to this compound may exhibit antidepressant properties. The piperazine structure is known to interact with serotonin receptors, which play a critical role in mood regulation. A study demonstrated that derivatives of piperazine could significantly reduce depressive behaviors in animal models, suggesting potential for development into antidepressants .

Antipsychotic Effects

The compound's structure allows it to interact with dopamine receptors, making it a candidate for antipsychotic drug development. Research has shown that certain piperazine derivatives can effectively mitigate psychotic symptoms by modulating dopaminergic activity in the brain .

Anti-cancer Properties

Emerging studies have explored the anti-cancer potential of piperazine derivatives, including this compound. In vitro assays have indicated that these compounds can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Serotonergic System

The compound may enhance serotonergic transmission, which is crucial for mood stabilization and anxiety reduction.

Dopaminergic System

By blocking or modulating dopamine receptors, it may alleviate symptoms associated with schizophrenia and other psychotic disorders.

Cellular Pathways

In cancer research, the compound's ability to induce apoptosis suggests it may activate specific cellular pathways involved in programmed cell death, leading to decreased tumor viability.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. It is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior . Additionally, the compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one can be compared with other piperazine derivatives, such as:

1-(4-Benzylpiperazin-1-yl)prop-2-en-1-one: This compound has similar structural features but differs in the substitution pattern on the piperazine ring.

1-(4-Fluorophenyl)piperazin-1-yl)prop-2-en-1-one: The presence of a fluorine atom in this compound enhances its binding affinity to certain receptors, leading to distinct pharmacological effects.

1-(4-Chlorophenyl)piperazin-1-yl)prop-2-en-1-one: The chlorine substitution in this compound alters its chemical reactivity and biological activity compared to this compound.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.

Biologische Aktivität

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one, also known as a derivative of piperazine, has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C15H22N2O

- Molecular Weight: 250.35 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent, neuroprotective compound, and antibacterial agent.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives have shown moderate to high inhibitory activity against various cancer cell lines.

These findings suggest that modifications to the piperazine structure can enhance the antitumor efficacy of the compounds.

Neuroprotective Effects

In vivo studies have demonstrated that certain derivatives provide neuroprotection in models of neurodegenerative diseases. For example, in a rat model of Parkinson's disease induced by 6-OHDA, D-512 and D-440 showed significant neuroprotective effects at concentrations ranging from 5 to 30 µM.

Mechanism of Action:

The neuroprotective activity is believed to be mediated through the modulation of dopaminergic pathways and reduction of oxidative stress in neuronal cells .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

These results highlight the compound's potential as a lead for developing new antibacterial agents.

Study on Antichlamydial Activity

A study focused on the synthesis and biological evaluation of piperazine derivatives found that modifications in the piperazine moiety significantly affected their antichlamydial activity. The introduction of electron-withdrawing groups enhanced the activity against Chlamydia species, suggesting a structure–activity relationship that could be exploited for drug development .

Molecular Modeling and Screening

Molecular modeling studies have been employed to predict the binding affinities of various derivatives to biological targets. For instance, computational methods indicated that certain modifications could improve interactions with target proteins involved in cancer progression and bacterial resistance mechanisms .

Eigenschaften

IUPAC Name |

1-(4-methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-14(17)16-10-9-15(2)11-13(16)12-7-5-4-6-8-12/h3-8,13H,1,9-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNPZMSZJDJSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.